1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea
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Overview
Description
1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea is an organic compound characterized by a cycloheptyl group attached to a urea moiety, which is further substituted with a decyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea typically involves the reaction of cycloheptylamine with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, potentially affecting their function. The cycloheptyl and decyloxyphenyl groups may influence the compound’s overall hydrophobicity and ability to interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
- 1-Cycloheptyl-3-[4-(trifluoromethyl)sulfanyl]phenylurea
- 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea
- 1-Cycloheptyl-3-[4-(phenylbutyl)urea]
Uniqueness: this compound is unique due to the presence of the decyloxy group, which imparts specific hydrophobic characteristics and potential for unique interactions with biological targets. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H40N2O2 |
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Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-cycloheptyl-3-(4-decoxyphenyl)urea |
InChI |
InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-10-13-20-28-23-18-16-22(17-19-23)26-24(27)25-21-14-11-8-9-12-15-21/h16-19,21H,2-15,20H2,1H3,(H2,25,26,27) |
InChI Key |
BBIWHSCVGNAHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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